N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that features both indole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Quinazolinone Moiety: The quinazolinone ring can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The indole and quinazolinone moieties can be coupled through a suitable linker, such as a hexanamide chain, using amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving indole and quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin.
Quinazolinone Derivatives: Compounds containing the quinazolinone moiety, such as methaqualone or gefitinib.
Uniqueness
N-(1-methyl-1H-indol-4-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of indole and quinazolinone structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H24N4O2/c1-26-15-13-17-20(10-7-11-21(17)26)25-22(28)12-3-2-6-14-27-16-24-19-9-5-4-8-18(19)23(27)29/h4-5,7-11,13,15-16H,2-3,6,12,14H2,1H3,(H,25,28) |
InChI Key |
ODJSBFRKKBZMCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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